Lumateperone tosylate (CAS 1187020-80-9) is a first-in-class, multi-target neuropharmacological agent that acts as a potent 5-HT2A receptor antagonist, a presynaptic partial agonist and postsynaptic antagonist at dopamine D2 receptors, and a serotonin transporter (SERT) inhibitor [1]. For industrial and scientific procurement, the tosylate salt is the strictly required form, as it is the specific patent-protected, FDA-approved active pharmaceutical ingredient (API) utilized in commercial formulations [2]. Buyers and formulation scientists prioritize this exact compound over generic atypical antipsychotics due to its uniquely high 5-HT2A to D2 affinity ratio and its highly optimized solid-state properties, which are critical for reproducible in vitro assays, analytical method validation, and advanced drug delivery research[3].
Substituting lumateperone tosylate with its free base or alternative historical salts (such as the hydrochloride salt) fundamentally compromises formulation integrity and analytical reproducibility [1]. The lumateperone free base is inherently problematic for precise laboratory handling and commercial scale-up because it exists as an oily, sticky solid with exceptionally poor solubility in both water and standard organic solvents[2]. Furthermore, early attempts to stabilize the compound using a hydrochloride salt resulted in a highly hygroscopic material with poor long-term chemical stability [1]. The tosylate salt was specifically engineered to overcome these exact material science failures, providing a stable, non-hygroscopic, and highly crystalline solid (specifically polymorphs A and B) that guarantees precise gravimetric dosing, consistent dissolution kinetics, and reliable baseline data for Abbreviated New Drug Application (ANDA) benchmarking [3].
The selection of the tosylate salt over the free base or hydrochloride salt is dictated by strict physicochemical requirements for stability and handling [1]. Analytical characterization reveals that the lumateperone free base is an intractable 'oily, sticky solid' that resists standard milling, blending, or crystallization workflows [2]. While a hydrochloride salt was synthesized to improve handling, it proved highly hygroscopic, leading to rapid moisture absorption and degradation under standard atmospheric conditions[1]. The tosylate salt resolves these material deficiencies entirely, crystallizing into stable polymorphs that maintain structural integrity, resist moisture uptake, and provide the reproducible dissolution profiles required for rigorous pharmaceutical formulation and quality control testing [3].
| Evidence Dimension | Physical state and hygroscopicity |
| Target Compound Data | Lumateperone Tosylate: Stable, non-hygroscopic crystalline solid |
| Comparator Or Baseline | Lumateperone Free Base (oily/sticky solid) and Lumateperone HCl (highly hygroscopic) |
| Quantified Difference | Transition from an unprocessable oil or moisture-sensitive powder to a highly stable, commercially viable crystalline matrix. |
| Conditions | Ambient storage and standard pharmaceutical processing conditions |
Procurement of the tosylate salt is absolutely necessary for any laboratory conducting formulation development, dissolution testing, or analytical method validation.
Lumateperone tosylate differentiates itself from all standard second-generation antipsychotics (SGAs) through an exceptionally wide separation between its serotonin and dopamine binding affinities [1]. In standard radioligand binding assays, lumateperone exhibits a Ki of 0.54 nM for the 5-HT2A receptor and 32 nM for the D2 receptor, yielding a selectivity ratio of approximately 60:1 [2]. In stark contrast, standard comparator benchmarks like risperidone and olanzapine exhibit ratios of only 12:1 and 12.4:1, respectively, while aripiprazole shows a reversed ratio of 0.18:1[3]. This massive quantitative difference in receptor targeting is the primary biochemical driver for lumateperone's ability to achieve antipsychotic efficacy without triggering the extrapyramidal symptoms (EPS) typically associated with higher D2 occupancy[2].
| Evidence Dimension | 5-HT2A to D2 binding affinity ratio (Ki ratio) |
| Target Compound Data | ~60:1 (Ki = 0.54 nM vs 32 nM) |
| Comparator Or Baseline | Risperidone (~12:1) and Aripiprazole (0.18:1) |
| Quantified Difference | 5-fold to 330-fold higher selectivity for 5-HT2A over D2 compared to standard baseline SGAs. |
| Conditions | In vitro radioligand binding assays (HEK-293E cells) |
This specific ratio is the defining pharmacological signature of lumateperone, making it the mandatory choice for researchers modeling antipsychotic efficacy without motor side effects.
A major procurement driver for lumateperone tosylate in comparative safety studies is its negligible affinity for receptors associated with antipsychotic-induced weight gain and metabolic syndrome[1]. Lumateperone demonstrates minimal binding affinity for the histamine H1 receptor (Ki > 1000 nM) and the 5-HT2C receptor (Ki = 173 nM)[2]. This contrasts sharply with legacy atypicals like olanzapine and clozapine, which exhibit high nanomolar affinity for both targets, directly driving their severe metabolic side effects [1]. By quantifying this lack of off-target binding, researchers utilize lumateperone as a highly specific negative control or benchmark when developing next-generation, metabolically benign neurological therapeutics [3].
| Evidence Dimension | Binding affinity (Ki) for H1 and 5-HT2C receptors |
| Target Compound Data | H1 Ki > 1000 nM; 5-HT2C Ki = 173 nM |
| Comparator Or Baseline | Olanzapine / Clozapine (High nanomolar affinity for H1 and 5-HT2C) |
| Quantified Difference | Orders of magnitude lower affinity for metabolic-disrupting off-target receptors. |
| Conditions | In vitro receptor binding assays |
Provides a critical baseline material for researchers screening new compounds for efficacy without metabolic liability.
Unlike traditional antipsychotics that strictly target dopamine and serotonin receptors, lumateperone tosylate is uniquely procured for its integrated serotonin transporter (SERT) inhibition [1]. In addition to its 5-HT2A/D2 modulation, lumateperone binds to SERT with a Ki of 61 nM[2]. This moderate-to-high affinity provides intrinsic antidepressant properties, differentiating it from comparators like risperidone or haloperidol, which lack meaningful SERT interaction [3]. This quantifiable multi-target profile makes lumateperone tosylate the preferred reference standard for modeling treatments for complex, multi-symptom psychiatric conditions such as bipolar depression and major depressive disorder (MDD) [1].
| Evidence Dimension | Serotonin transporter (SERT) binding affinity (Ki) |
| Target Compound Data | Ki = 61 nM |
| Comparator Or Baseline | Risperidone (Negligible SERT affinity) |
| Quantified Difference | Introduction of potent SERT inhibition absent in standard baseline atypical antipsychotics. |
| Conditions | In vitro SERT binding assays |
Allows researchers to use a single compound to study the synergistic effects of antipsychotic and antidepressant mechanisms in mood disorder models.
Because the tosylate salt (polymorphs A and B) is the specific FDA-approved API, it is the mandatory procurement choice for QA/QC laboratories developing dissolution profiles, chromatographic assays, and bioequivalence models for generic drug submissions, where the free base or alternative salts would fail baseline physical characterization[1].
Driven by its ~60:1 5-HT2A to D2 affinity ratio, lumateperone tosylate is the ideal benchmark compound for in vivo models seeking to validate novel schizophrenia therapeutics that avoid extrapyramidal motor side effects [2].
Due to its negligible binding at H1 (>1000 nM) and 5-HT2C (173 nM) receptors, this compound serves as a critical negative control in metabolic tracking studies comparing weight-gain liabilities of various psychiatric drugs [3].
Leveraging its unique SERT inhibition (Ki = 61 nM) alongside dopamine modulation, lumateperone tosylate is highly suited for complex behavioral assays targeting bipolar depression, where standard single-mechanism antipsychotics fail to provide adequate baseline data [4].